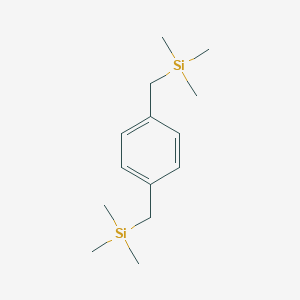
Silane, (1,4-phenylenebis(methylene))bis(trimethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is an organosilicon compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 214°C. This compound is also known as Bis(trimethylsilyl)methylenebenzene or TMSB. The purpose of
作用机制
The mechanism of action of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is not well understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors and facilitates the transport of electrons or holes through the material. It has also been suggested that the compound can act as a reducing agent and donate electrons to other molecules.
生化和生理效应
There is limited information available on the biochemical and physiological effects of Silane, (1,4-phenylenebis(methylene))bis(trimethyl). However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. It has also been shown to be stable under physiological conditions and does not undergo any significant degradation.
实验室实验的优点和局限性
One of the major advantages of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is its ease of synthesis and purification. The compound can be synthesized in relatively high yields and purified using standard column chromatography techniques. It is also relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is its limited solubility in water. This can make it difficult to use in aqueous-based experiments. Additionally, the compound is relatively expensive and may not be suitable for large-scale applications.
未来方向
There are several potential future directions for the research on Silane, (1,4-phenylenebis(methylene))bis(trimethyl). One of the major areas of interest is the development of new semiconducting materials based on this compound. The synthesis of novel conjugated polymers and other organic semiconductors could lead to the development of more efficient and cost-effective electronic devices.
Another potential area of research is the use of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) in the field of catalysis. The compound has been shown to exhibit catalytic activity in certain reactions, and further studies could lead to the development of new catalysts with improved activity and selectivity.
Conclusion:
In conclusion, Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is a versatile compound with potential applications in various fields. Its ease of synthesis and purification, as well as its relatively non-toxic nature, make it an attractive candidate for further research. The development of new semiconducting materials and catalysts based on this compound could lead to significant advancements in the fields of electronics and chemistry.
合成方法
The synthesis of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) involves the reaction of bis(trimethylsilyl)methane with 1,4-dibromobenzene in the presence of a palladium catalyst. This reaction produces the desired compound along with tetramethyldisiloxane as a byproduct. The yield of the reaction is around 60%, and the purity of the product can be improved by using column chromatography.
科学研究应用
Silane, (1,4-phenylenebis(methylene))bis(trimethyl) has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics. It has been used as a precursor for the synthesis of novel semiconducting materials that can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). It has also been used as a building block for the synthesis of conjugated polymers that exhibit high charge carrier mobility and excellent photovoltaic properties.
属性
CAS 编号 |
17557-09-4 |
|---|---|
产品名称 |
Silane, (1,4-phenylenebis(methylene))bis(trimethyl |
分子式 |
C14H26Si2 |
分子量 |
250.53 g/mol |
IUPAC 名称 |
trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
InChI 键 |
IYXXYCYJDDVART-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C[Si](C)(C)C |
其他 CAS 编号 |
17557-09-4 |
同义词 |
Silane,[1,4-phenylenebis(methylene)]bis[trimethyl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



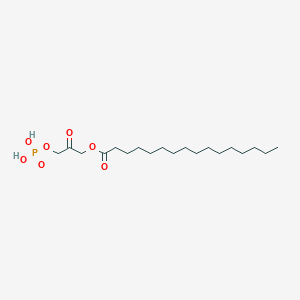
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
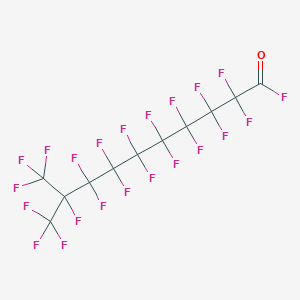
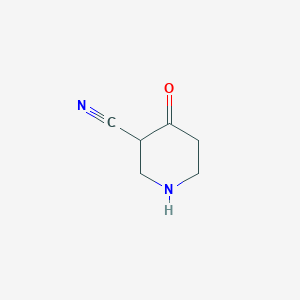
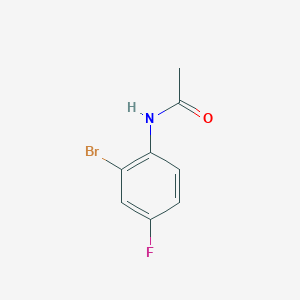
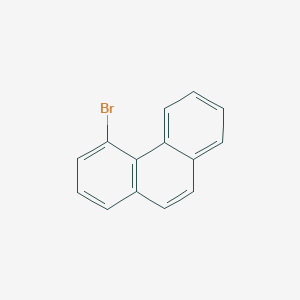
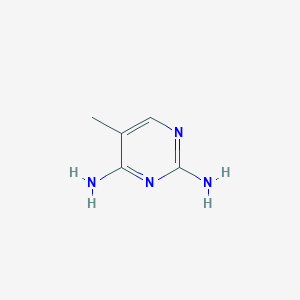

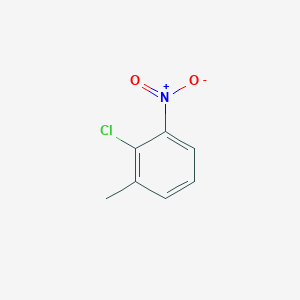
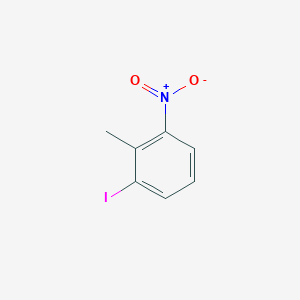
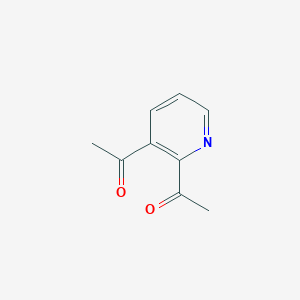
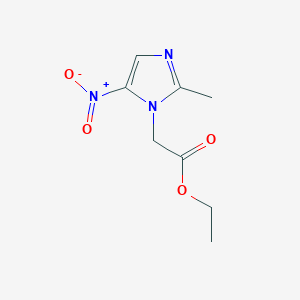
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)